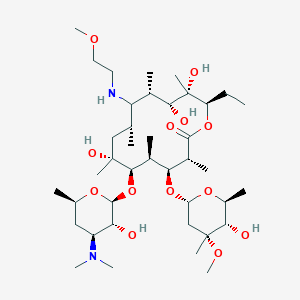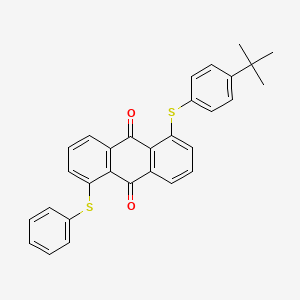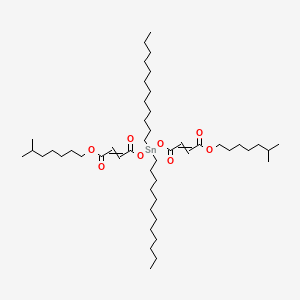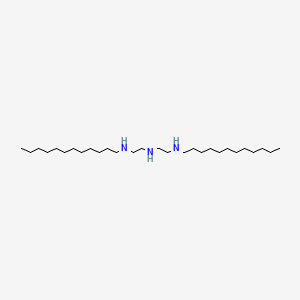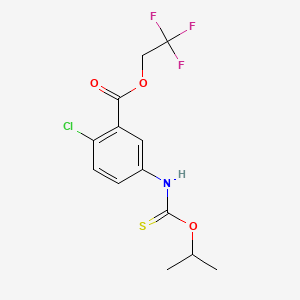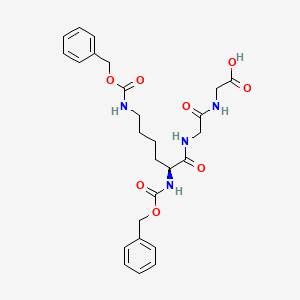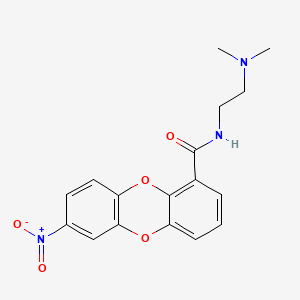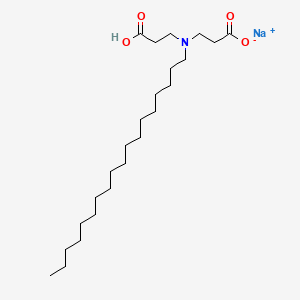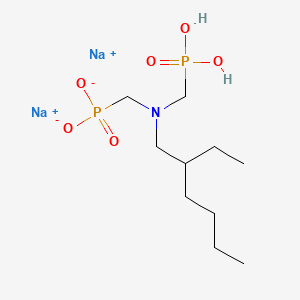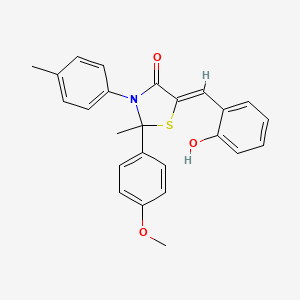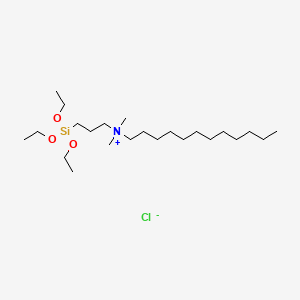
Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride is a quaternary ammonium compound with a long alkyl chain and a triethoxysilyl group. This compound is known for its unique chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride typically involves the reaction of dodecylamine with 3-(triethoxysilyl)propyl chloride in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and large-scale distillation units are often employed to handle the increased volume of reactants and products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the quaternary ammonium group.
Reduction: Reduction reactions are not typically associated with this compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution reactions often involve nucleophiles like water or alcohols, and are typically carried out in polar solvents.
Major Products Formed:
Oxidation can lead to the formation of dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium hydroxide.
Substitution reactions can produce various silylated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases.
Biology: The compound is used in the modification of surfaces to improve cell adhesion and proliferation in tissue engineering.
Industry: The compound is used in the production of coatings and adhesives, where its ability to form strong bonds with various substrates is valuable.
Mécanisme D'action
The mechanism by which dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The quaternary ammonium group interacts with negatively charged surfaces, such as cell membranes or polymer matrices, enhancing adhesion and stability.
Pathways Involved: In drug delivery, the compound can facilitate the transport of drugs across biological membranes, improving their efficacy.
Comparaison Avec Des Composés Similaires
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a shorter alkyl chain, used in similar applications but with different solubility and reactivity profiles.
Trimethoxysilylpropyl methacrylate: A silane coupling agent used in polymer chemistry, with a different functional group but similar applications in surface modification.
Uniqueness: Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride stands out due to its long alkyl chain, which provides enhanced hydrophobicity and stability compared to shorter-chain analogs. Its triethoxysilyl group also offers unique reactivity and bonding capabilities.
Propriétés
Numéro CAS |
62077-89-8 |
|---|---|
Formule moléculaire |
C23H52ClNO3Si |
Poids moléculaire |
454.2 g/mol |
Nom IUPAC |
dodecyl-dimethyl-(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C23H52NO3Si.ClH/c1-7-11-12-13-14-15-16-17-18-19-21-24(5,6)22-20-23-28(25-8-2,26-9-3)27-10-4;/h7-23H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
YWZQRISHIOLKIZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


